REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([S:11][CH2:12][CH2:13][CH3:14])=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[C:15]([N:19]=[C:20]=[S:21])([O:17][CH3:18])=[O:16]>C(#N)C>[C:15]([NH:19][C:20](=[S:21])[NH:6][C:5]1[CH:7]=[C:8]([S:11][CH2:12][CH2:13][CH3:14])[CH:9]=[CH:10][C:4]=1[N+:1]([O-:3])=[O:2])([O:17][CH3:18])=[O:16]
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=C(C=C1)SCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)N=C=S
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of dark colored insoluble material
|
Type
|
FILTRATION
|
Details
|
the precipitate which forms is collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)NC(NC1=C(C=CC(=C1)SCCC)[N+](=O)[O-])=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |